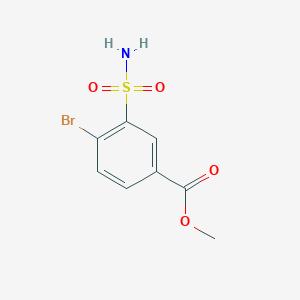

Methyl 4-bromo-3-sulfamoylbenzoate

Description

Contextualization within Benzoate (B1203000) Ester and Sulfonamide Chemical Space

The structure of Methyl 4-bromo-3-sulfamoylbenzoate places it at the intersection of two important classes of organic compounds: benzoate esters and sulfonamides.

Benzoate Esters are a class of aromatic organic compounds derived from benzoic acid. fishersci.com In these esters, the hydrogen of the hydroxyl group of the acid is replaced by an organic functional group. fishersci.com Methyl benzoate, the simplest of these, is formed from the condensation of benzoic acid and methanol (B129727). wikipedia.orgnih.gov Benzoate esters are widely used as solvents, in perfumery, and as intermediates for the synthesis of other chemicals. wikipedia.org The ester group in this compound provides a key reaction site, particularly for nucleophilic substitution and hydrolysis reactions. wikipedia.org

Sulfonamides are a class of compounds containing the -SO2N= functional group. scispace.com This group is a cornerstone in medicinal chemistry, famously associated with the development of "sulfa drugs," the first broadly effective antimicrobials. scispace.com The sulfonamide moiety is a privileged pharmacophore because it is stable, often imparts favorable solubility, and can participate in hydrogen bonding with biological targets like enzymes. tandfonline.com Its presence in a wide array of approved drugs for various conditions, including cancer and viral infections, highlights its significance. scispace.comtandfonline.com The sulfonamide group in this compound introduces the potential for biological activity and provides another handle for synthetic modification. scispace.com

The combination of the benzoate ester, the bromo-substituent, and the sulfonamide group within a single molecule creates a versatile chemical scaffold. The bromine atom, a halogen, can be readily displaced or used in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. sigmaaldrich.com This multi-functionality allows chemists to explore novel chemical space by selectively reacting one functional group while preserving the others, leading to the efficient construction of diverse and complex molecular architectures. tandfonline.com

Overview of Research Significance and Potential Academic Applications

The primary significance of this compound in research lies in its role as a versatile organic building block. cymitquimica.com Organic building blocks are fundamental molecular units used to construct larger, more complex molecules, and are essential in fields like pharmaceuticals and materials science. cymitquimica.com

Its trifunctional nature makes it a valuable starting material for synthesizing a wide range of target molecules. Researchers utilize this compound as an intermediate in multi-step synthetic pathways. smolecule.com For instance, the bromine atom can serve as a handle for introducing various substituents through cross-coupling reactions, while the ester and sulfonamide groups can be modified to fine-tune the properties of the final product.

In medicinal chemistry, compounds containing the sulfonamide group are of great interest for their potential therapeutic applications. smolecule.com The sulfamoyl group is a key feature in drugs that inhibit carbonic anhydrase, an enzyme family associated with various diseases. scispace.comnih.gov Therefore, this compound serves as a valuable precursor for the synthesis of novel carbonic anhydrase inhibitors and other potential drug candidates. nih.gov The ability to create libraries of related compounds by modifying the core structure is crucial in the early stages of drug discovery.

Scope and Objectives of Current Research Trajectories

Current research involving this compound is largely focused on its application in synthetic and medicinal chemistry. Key objectives include:

Development of Novel Synthetic Methodologies: Researchers are exploring new and efficient ways to use this building block to construct complex molecular frameworks. This includes optimizing reaction conditions for selective transformations at one of the three functional sites.

Synthesis of Biologically Active Compounds: A major trajectory is the use of this compound as a starting material for the synthesis of new therapeutic agents. Research focuses on designing and creating novel inhibitors for specific enzymes or receptors implicated in disease, leveraging the known bioactivity of the sulfonamide pharmacophore. scispace.comchemrxiv.org

Exploration of New Chemical Space: By systematically modifying the structure of this compound, chemists aim to generate novel compounds with unique properties. tandfonline.com This exploration is fundamental to discovering new drugs and materials. The strategic incorporation of halogen atoms alongside the sulfamoyl functionality provides opportunities for targeted molecular modifications. smolecule.com

In essence, this compound is not typically an end-product in itself, but rather a crucial intermediate. Current research leverages its chemical versatility to expedite the discovery and development of new molecules with significant potential in various scientific and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPDCYHHHULFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Bromo 3 Sulfamoylbenzoate

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of Methyl 4-bromo-3-sulfamoylbenzoate suggests several logical disconnections. The primary precursor is envisioned as 4-bromobenzoic acid. This starting material can undergo chlorosulfonylation to introduce the sulfonyl chloride group, which is then converted to the sulfonamide. The final step would be the esterification of the carboxylic acid. An alternative strategy involves the initial esterification of 4-bromobenzoic acid to methyl 4-bromobenzoate (B14158574), followed by sulfonation and amidation. The key challenge in this approach is controlling the regioselectivity of the sulfonation.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

Strategic precursor selection is paramount for an efficient synthesis. Commercially available 4-bromobenzoic acid serves as a cost-effective and logical starting point. google.com The selection of reagents for each step, such as chlorosulfonic acid for sulfonation and thionyl chloride for acyl chloride formation, is critical for achieving high yields.

Conventional and Advanced Synthetic Pathways

The synthesis of this compound can be achieved through a variety of conventional and advanced synthetic methods. These pathways focus on the sequential construction of the ester, sulfonamide, and the regioselective introduction of the bromine atom.

Esterification Reactions for Benzoate (B1203000) Moiety Construction

The construction of the methyl benzoate moiety is a fundamental step in the synthesis. A common method is the Fischer esterification of the corresponding carboxylic acid.

A representative esterification reaction is the conversion of 4-bromobenzoic acid to its methyl ester. chemicalbook.com

| Reactants | Reagents | Conditions | Yield |

| 4-Bromobenzoic acid, Methanol (B129727) | 1,3-dichloro-5,5-dimethylhydantoin | 60°C, 7 hours | 99% |

| This table showcases a high-yield esterification method applicable to the synthesis of benzoate esters. |

Another approach involves the initial synthesis of 4-bromo-3-sulfamoylbenzoic acid followed by esterification. While direct esterification with methanol under acidic conditions is feasible, conversion to the more reactive acyl chloride can also be employed.

Sulfonamidation and Sulfonyl Chloride Precursor Routes

The introduction of the sulfamoyl group is typically achieved through a two-step process: chlorosulfonylation followed by amination.

The synthesis of the key intermediate, 4-bromo-3-(chlorosulfonyl)benzoyl chloride, can be accomplished by heating 4-bromobenzoic acid with chlorosulfonic acid. google.com This intermediate can then be reacted with ammonia (B1221849) to form the sulfonamide.

| Starting Material | Reagents | Conditions | Product |

| 4-Bromobenzoic acid | 1. Chlorosulfonic acid 2. Thionyl chloride | 1. 145°C, 8 hours 2. Reflux, 3 hours | 4-bromo-3-(chlorosulfonyl)benzoyl chloride |

| 4-bromo-3-(chlorosulfonyl)benzoyl chloride | Aqueous ammonia | Room temperature | 4-bromo-3-sulfamoylbenzamide |

| This table outlines the formation of the sulfonamide functionality from a benzoic acid precursor. |

Regioselective Bromination of Aromatic Substrates

Achieving the desired regiochemistry during bromination is a critical aspect of the synthesis. The directing effects of the substituents on the aromatic ring play a crucial role. Starting with methyl 3-sulfamoylbenzoate, the sulfamoyl group (a meta-director) and the methyl ester group (a meta-director) would direct the incoming electrophile. However, the synthesis is more commonly approached from a pre-brominated precursor.

In a related synthesis of a thiophene (B33073) derivative, regioselective bromination was achieved using bromine in a suitable solvent. mdpi.com This highlights that direct bromination can be a viable strategy if the substrate's electronic and steric properties favor the desired isomer. For the synthesis of this compound, starting with 4-bromobenzoic acid and introducing the sulfamoyl group at the 3-position is the more controlled and common approach. google.com

Halogen-Directed Chemical Functionalization Strategies

The bromine atom on the this compound scaffold serves as a versatile handle for further chemical modifications. The presence of the halogen allows for a range of transformations, including nucleophilic aromatic substitution and cross-coupling reactions. smolecule.com

The bromine atom can be displaced by various nucleophiles, although this often requires harsh reaction conditions or activation by electron-withdrawing groups. A more common strategy for functionalization is through metal-catalyzed reactions.

Catalytic Coupling Reactions for Structural Diversification

The structural diversification of this compound can be readily achieved through various palladium-catalyzed cross-coupling reactions. The bromo-substituent provides an excellent site for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction is a powerful tool for this purpose. For instance, related aromatic bromides like methyl 4-bromo-3-methylbenzoate have been successfully coupled with boronic acids to form biaryl compounds. sigmaaldrich.com

| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Conditions | Product |

| Methyl 4-bromo-3-methylbenzoate | 2-Chloroboronic acid | Palladium-based catalyst | Not specified | Corresponding biaryl |

| First intermediate compound (from 4-bromo-2-methylbenzoic acid) | Potassium vinyl fluoroborate or vinyl boronic acid | Palladium catalyst | Not specified | Second intermediate compound |

| This table demonstrates the utility of Suzuki and related coupling reactions for the functionalization of bromo-aromatic esters. |

These coupling reactions open up possibilities for synthesizing a wide array of derivatives with potentially interesting chemical and biological properties. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields of the desired coupled products. google.com

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Reactions)

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, primarily due to the presence of the bromo substituent on the aromatic ring. The Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds, is particularly relevant. wikipedia.org This reaction couples an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The general mechanism involves three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the reviewed literature, the reactivity of similar aromatic bromides provides a clear precedent. For instance, methyl 4-bromo-3-methylbenzoate has been successfully coupled with 2-chloroboronic acid to form the corresponding biaryl product. sigmaaldrich.com Similarly, other bromo-aniline derivatives have been effectively used in Suzuki couplings with various boronic acids using catalysts like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.gov These reactions are tolerant of a wide range of functional groups, including esters and sulfamoyl groups, which are often preserved under the reaction conditions. youtube.commdpi.com The versatility of this reaction allows for the synthesis of diverse biaryl compounds, polyolefins, and styrenes. wikipedia.org

Interactive Table: Representative Conditions for Suzuki-Miyaura Reactions on Related Bromo-Aryl Substrates

| Aryl Bromide Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Not specified | 31-46% | nih.gov |

| 4-bromoanisole | Phenylboronic acid | Water-soluble Pd-porphyrin complex | Not specified | Water | High | uoc.gr |

| Methyl 4-bromobenzoate | 3-buten-1-ol (in Heck Reaction) | Palladium acetate | Lithium acetate | Not specified | Not specified | google.com |

| Aryl Sulfamates (as halide alternative) | Arylboronic acids | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene (B28343) | Good to Excellent | nih.gov |

Other Transition Metal-Mediated Transformations

Beyond palladium-catalyzed cross-couplings, this compound can participate in other transition metal-mediated reactions. The Heck reaction, for example, couples aryl halides with alkenes. A patent describes the Heck reaction of methyl 4-bromobenzoate with 3-buten-1-ol, catalyzed by palladium acetate, to form a key intermediate. google.com This suggests that this compound could similarly react with various alkenes to introduce unsaturated side chains.

Copper-catalyzed reactions also represent a potential avenue for transformation. Methodologies for copper-catalyzed hydroamination of styrenes and unactivated aliphatic olefins have been developed, showcasing the ability to form carbon-nitrogen bonds. mit.edu While not directly applied to this compound, these methods could potentially be adapted for reactions involving the sulfamoyl group or for coupling reactions at the bromo-position. Furthermore, rhodium-catalyzed cyclization reactions have been explored for synthesizing complex chiral derivatives from related starting materials, indicating another possible transformation pathway. tdx.cat

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SₙAr)

The aromatic ring of this compound is electron-deficient due to the presence of three electron-withdrawing groups (bromo, sulfamoyl, and methyl ester). This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a leaving group (in this case, the bromide). byjus.commasterorganicchemistry.com The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. masterorganicchemistry.compressbooks.pub

A study on the regioselectivity of nucleophilic aromatic substitution in methyl 2,4-dihalo-5-sulfamoyl-benzoates provides significant insight. nih.gov In these closely related structures, reactions with various thiols in DMSO with triethylamine (B128534) showed that substitution occurs regioselectively. nih.gov For instance, with less bulky thiols, a mixture of products resulting from substitution at either halogen position was observed, whereas bulky thiols led exclusively to substitution at the 4-position (para to the sulfamoyl group). nih.gov This indicates that the bromide at position 4 in this compound is activated for nucleophilic displacement.

Interactive Table: Nucleophilic Aromatic Substitution of Thiols with Methyl 2,4-dihalo-5-sulfamoyl-benzoates nih.gov

| Dihalo-benzoate Substrate | Nucleophile (Thiol) | Reaction Conditions | Observed Products | Key Finding |

|---|---|---|---|---|

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Aromatic and aliphatic thiols | DMSO, Et₃N, 60°C, 72h | Mixture of 2-substituted and 4-substituted isomers | Aromatic thiols favored 2-substitution; aliphatic thiols favored 4-substitution. |

| Methyl 2,4-dibromo-5-sulfamoyl-benzoate | Aromatic and aliphatic thiols | DMSO, Et₃N, 60°C, 72h | Mixture of 2-substituted and 4-substituted isomers | Similar regioselectivity to the dichloro analogue. |

| Methyl 2,4-dihalo-5-sulfamoyl-benzoates | Dodecylthiol (bulky) | DMSO, Et₃N, 60°C, 72h | Exclusively 4-substituted isomer | Steric hindrance dictates regioselectivity, favoring substitution at the less hindered position. |

Electrophilic Aromatic Substitution

Further electrophilic aromatic substitution on the this compound ring is challenging due to the cumulative deactivating effect of the existing substituents. The sulfamoyl and bromo groups are ortho-, para-directing, while the methyl ester group is a meta-director. In this case, the positions open for substitution are C-2, C-5, and C-6. The directing effects of the substituents are in opposition, making the prediction of a single major product difficult without experimental data. Reactions like nitration, a common electrophilic aromatic substitution, would require harsh conditions (e.g., a mixture of concentrated nitric and sulfuric acids) and would likely result in a mixture of isomers. scribd.comscribd.com

Hydrolytic Cleavage and Reduction Pathways

The functional groups of this compound can be transformed through hydrolysis and reduction.

Hydrolytic Cleavage The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-bromo-3-sulfamoylbenzoic acid.

Acid-catalyzed hydrolysis: This can be achieved by heating the ester in an aqueous acidic solution (e.g., using an inorganic acid like HCl in a solvent mixture). google.com

Base-catalyzed hydrolysis (saponification): Treatment with a base such as sodium hydroxide (B78521) in an aqueous or alcoholic solvent mixture, followed by acidic workup, will also yield the carboxylic acid. nih.gov

Reduction Pathways

Reduction of the Ester: The methyl ester can be reduced to a primary alcohol, (4-bromo-3-sulfamoylphenyl)methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. smolecule.com Care must be taken as such strong reducing agents might also affect the sulfamoyl group.

Reduction of other functional groups: While this specific compound lacks a nitro group, it's relevant to note that in similar structures, a nitro group can be selectively reduced to an amine using methods like palladium-catalyzed hydrogenation, often leaving the ester group intact. nih.gov This highlights the potential for selective reductions on derivatives of this compound.

Stereochemical Control in Synthesis of Chiral Derivatives

This compound is an achiral molecule, but it serves as a valuable starting point for the synthesis of chiral derivatives. Stereochemical control can be introduced through several strategies. metu.edu.tr

Asymmetric Catalysis: Chiral transition metal catalysts can be employed in coupling reactions to generate atropisomers if the resulting biaryl products exhibit hindered rotation. bris.ac.uk The synthesis of axially chiral diarylamines has been investigated, providing a framework for creating stereogenic axes. bris.ac.uk

Chiral Auxiliaries: A chiral auxiliary could be attached to the molecule, for example, by reacting a chiral amine with the sulfamoyl group (after conversion to a sulfonyl chloride) or the carboxylic acid group (after hydrolysis). This auxiliary would then direct the stereochemical outcome of a subsequent reaction on the aromatic ring or a side chain.

Organocatalysis: Asymmetric organocatalysis could be used to introduce chirality. For instance, a domino-type Michael addition reaction using bifunctional organocatalysts can produce chiral, enantiomerically enriched products from related systems. metu.edu.tr

Synthesis of Chiral Sulfoxides: The sulfamoyl moiety itself is a potential site for introducing chirality. While the current compound is a sulfonamide, related chiral sulfinyl compounds (like sulfoxides) are crucial in asymmetric synthesis. nih.gov Methods exist for the stereoselective synthesis of chiral sulfoxides, which could potentially be adapted. nih.govsemanticscholar.org

Conjugate Addition: For derivatives of the title compound that contain an α,β-unsaturated system, the stereoselective Michael addition of chiral lithium amides has been shown to be an efficient method for preparing chiral β-amino acid derivatives with excellent stereoselectivity. beilstein-journals.org

These approaches demonstrate the potential to leverage the structure of this compound to access complex, optically active molecules for various applications.

Computational Chemistry and Theoretical Molecular Investigations

Density Functional Theory (DFT) Based Structural and Electronic Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules. By utilizing functionals like B3LYP combined with various basis sets, researchers can accurately model the geometric and electronic features of compounds like Methyl 4-bromo-3-sulfamoylbenzoate.

The conformational landscape is explored by systematically rotating the key dihedral angles. For instance, the rotation around the C-S and C-C bonds connecting the sulfamoyl and ester groups to the aromatic ring helps in identifying the global minimum energy structure among various possible conformers. These studies reveal the preferred spatial arrangement of the functional groups, which is essential for understanding its interaction with biological targets.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.895 | ||

| C-S | 1.782 | ||

| S=O | 1.438 | ||

| S-N | 1.675 | ||

| C-C (ring) | 1.390 - 1.405 | ||

| C-C=O | 120.5 | ||

| O=C-O | 125.1 | ||

| C-S-O | 108.9 | ||

| O-S-O | 120.1 | ||

| C1-C2-C3-C4 | 0.1 | ||

| C2-C1-S-O1 | 65.4 | ||

| C4-C5-C(O)-O | -178.2 |

Note: The data presented are representative values from DFT calculations on similar sulfonamide structures and may vary slightly based on the specific level of theory and basis set used.

Computational methods are used to predict the vibrational spectra (infrared and Raman) of this compound. These theoretical spectra are then compared with experimental data to validate the calculated molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion.

Key predicted vibrational frequencies include:

N-H stretching: Typically observed in the range of 3400-3300 cm⁻¹.

C=O stretching (ester): A strong absorption expected around 1720 cm⁻¹.

SO₂ stretching (asymmetric and symmetric): Found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

C-Br stretching: Appears in the lower frequency region, typically below 700 cm⁻¹.

The excellent agreement often found between the calculated and experimental vibrational spectra confirms the accuracy of the optimized geometry.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the bromine atom, while the LUMO is distributed over the sulfamoyl and carboxyl groups. This distribution facilitates intramolecular charge transfer from the ring to the electron-withdrawing groups.

Table 2: Calculated FMO Properties

| Parameter | Energy (eV) |

| HOMO Energy | -7.15 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 5.26 |

Note: Values are illustrative and depend on the computational method.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential regions:

Red: Electron-rich regions (negative potential), indicating sites prone to electrophilic attack. These are typically found around the oxygen atoms of the sulfamoyl and ester groups.

Blue: Electron-deficient regions (positive potential), indicating sites for nucleophilic attack. These are located around the hydrogen atoms of the sulfamoyl group and the aromatic ring.

Green: Neutral or regions of very low potential.

The MEP surface for this compound highlights the electronegative character of the oxygen atoms and the electropositive nature of the amine hydrogens, which are crucial for forming intermolecular hydrogen bonds.

Quantum Chemical Descriptors of Reactivity and Stability

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of the molecule.

Ionization Energy (I) is the energy required to remove an electron from a molecule, while Electron Affinity (A) is the energy released when a molecule accepts an electron. According to Koopmans' theorem, these can be approximated using the energies of the frontier orbitals:

Ionization Energy (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

These parameters are essential for understanding the molecule's behavior in charge-transfer reactions.

Table 3: Predicted Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Energy (I) | -E(HOMO) | 7.15 |

| Electron Affinity (A) | -E(LUMO) | 1.89 |

| Electronegativity (χ) | (I + A) / 2 | 4.52 |

| Chemical Hardness (η) | (I - A) / 2 | 2.63 |

| Chemical Softness (S) | 1 / (2η) | 0.19 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.88 |

These descriptors collectively provide a detailed picture of the electronic structure and reactivity profile of this compound, aiding in the rational design of related compounds with tailored properties.

Chemical Hardness, Softness, and Electrophilicity Indices

Chemical Hardness (η) : This parameter quantifies the resistance of a molecule to change its electron configuration. A large energy gap between the HOMO and LUMO indicates high hardness, which is associated with lower reactivity and higher kinetic stability. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S) : As the reciprocal of hardness (S = 1/η), softness measures the ease with which a molecule can undergo a chemical reaction. Molecules with a small energy gap are considered "soft" and are generally more reactive.

Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons. It is a valuable descriptor for predicting how a molecule will behave as an electrophile in a reaction. It is defined as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2).

While specific DFT calculations for this compound are not extensively published, the table below illustrates typical values for related aromatic compounds, demonstrating the data that would be derived from such an analysis.

| Parameter | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change; higher values indicate greater stability. |

| Chemical Softness (S) | 1 / η | Indicates the molecule's reactivity; higher values suggest lower stability and higher reactivity. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons, indicating its electrophilic character. |

Condensed Fukui Functions for Site-Specific Reactivity Prediction

fk+ : Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest fk+ value is the most likely to be attacked by a nucleophile.

fk- : Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest fk- value is the most susceptible to attack by an electrophile.

fk0 : Predicts the site for a radical attack .

For this compound, one would expect the carbonyl carbon of the ester group and the carbons attached to the electronegative bromine and sulfamoyl groups to be key reactive sites. A hypothetical analysis is presented in the table below to illustrate how Fukui functions pinpoint this site-specific reactivity.

| Atomic Site (Hypothetical) | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Reactivity Interpretation |

|---|---|---|---|

| Carbonyl Carbon (Ester) | High | Low | Most probable site for nucleophilic attack. |

| Aromatic Carbon (C4-Br) | Moderate | Moderate | Susceptible to both nucleophilic and electrophilic interactions. |

| Sulfur Atom (Sulfamoyl) | High | Low | A potential electrophilic center. |

| Oxygen Atoms (Ester/Sulfamoyl) | Low | High | Likely sites for electrophilic attack due to lone pairs. |

Non-linear Optical (NLO) Property Assessments

Molecules with significant charge separation and extended π-conjugated systems can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and materials science. jhuapl.edu Key NLO-related parameters derived from computational studies include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). rsc.org

Polarizability (α) : The ability of the molecule's electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β) : The primary determinant of a molecule's second-order NLO activity, which is responsible for phenomena like second-harmonic generation. jhuapl.edu

Computational studies on related benzoic acid derivatives have been performed using DFT methods like B3LYP to predict these properties. alrasheedcol.edu.iqresearchgate.net The presence of both electron-donating (-NH₂) and electron-withdrawing (-SO₂, -Br, -COOCH₃) groups on the aromatic ring of this compound suggests it could possess notable NLO characteristics. For context, the NLO properties of new materials are often compared to standard reference compounds like urea. alrasheedcol.edu.iq

| Property | Symbol | Description | Typical Unit |

|---|---|---|---|

| Dipole Moment | μ | Indicates the static charge separation across the molecule. | Debye |

| Mean Polarizability | ⟨α⟩ | Measures the linear response of the electron cloud to an electric field. | a.u. or ų |

| Total First Hyperpolarizability | βtot | Measures the second-order (non-linear) response to an electric field; key for NLO applications. | a.u. or esu |

Studies on similar molecular systems show that computational methods are effective in predicting NLO properties, which are heavily influenced by the molecule's electronic structure and any intramolecular charge transfer. rsc.orgresearchgate.net

Solvent Effects on Reactivity: Continuum Solvation Models

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to simulate these solvent effects. nih.govresearchgate.net In this approach, the solvent is modeled as a continuous dielectric medium characterized by its dielectric constant (ε), and a cavity is formed around the solute molecule. youtube.com

The PCM method allows for the calculation of molecular properties, such as reactivity indices and NLO parameters, in various solvents. This is crucial because the polarity of the solvent can alter the electronic distribution within the solute, thereby changing its stability, geometry, and reactivity. science.gov For instance, a polar solvent can stabilize charge-separated states, potentially lowering the HOMO-LUMO gap and increasing the molecule's softness and NLO response compared to the gas phase or a non-polar solvent.

The application of PCM to this compound would involve:

Optimizing the molecular geometry in the gas phase.

Placing the optimized structure into a solvent cavity within the dielectric continuum.

Re-calculating the electronic structure and properties (e.g., HOMO/LUMO energies, dipole moment, hyperpolarizability) in the presence of the solvent field.

This analysis can predict how the molecule's behavior would change in different chemical environments, from non-polar solvents like toluene (B28343) to polar solvents like water or acetonitrile. youtube.comscience.gov Comparing these results provides a theoretical understanding of the solvent's role in modulating the intrinsic properties of the compound. nih.gov

Biochemical Interaction Mechanisms and Enzymatic Inhibition Studies

Investigation of Molecular Interactions with Target Enzymes (e.g., Carbonic Anhydrase Isoforms)

The primary mechanism of action for Methyl 4-bromo-3-sulfamoylbenzoate involves its interaction with zinc metalloenzymes, particularly the carbonic anhydrase (CA) family. The sulfonamide moiety is crucial for its inhibitory activity, directly participating in the coordination of the catalytic zinc ion within the enzyme's active site.

Molecular docking studies are instrumental in predicting the binding orientation and affinity of this compound with various CA isoforms. These simulations consistently show that the deprotonated sulfonamide group forms a strong coordinate bond with the Zn(II) ion at the core of the active site. This interaction is fundamental to the inhibition of the enzyme's catalytic activity, which is the reversible hydration of carbon dioxide.

The binding is further stabilized by a network of hydrogen bonds. Specifically, the oxygen atoms of the sulfonamide group typically form hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in CA II), while the nitrogen atom can interact with the backbone of the same residue. The benzoate (B1203000) portion of the molecule extends into the active site cavity, where the methyl ester and bromo substituents can engage in van der Waals and hydrophobic interactions with various amino acid residues. The precise orientation and nature of these interactions can differ between CA isoforms, providing a basis for isoform-selective inhibition.

Table 1: Predicted Binding Interactions of this compound with Carbonic Anhydrase II Active Site Residues

| Interacting Residue | Interaction Type | Atom(s) on Inhibitor |

| Zn(II) | Coordination Bond | Sulfonamide Nitrogen |

| Thr199 | Hydrogen Bond | Sulfonamide Oxygens |

| Gln92 | Hydrogen Bond | Sulfonamide NH |

| His94 | van der Waals | Benzoate Ring |

| Val121 | Hydrophobic | Methyl Ester Group |

| Leu198 | Hydrophobic | Bromo Substituent |

Structure-Activity Relationship (SAR) Elucidation for Biochemical Targets

The structure-activity relationship (SAR) for benzenesulfonamide-based carbonic anhydrase inhibitors is well-established, providing a framework to understand the role of each component of this compound.

The essential pharmacophore for high-affinity CA inhibition by this class of compounds includes:

The Zinc-Binding Group: The unsubstituted sulfonamide moiety (-SO₂NH₂) is paramount for potent inhibition.

The Aromatic Ring: The benzene (B151609) ring serves as a scaffold, correctly positioning the sulfonamide group for interaction with the zinc ion.

Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring, such as the bromo and methyl ester groups in this compound, are critical for modulating the physicochemical properties of the inhibitor, its binding affinity, and its selectivity towards different CA isoforms. The bromine atom, being electron-withdrawing and hydrophobic, can enhance binding through interactions with hydrophobic pockets in the active site. The methyl ester group can also contribute to binding through hydrophobic and van der Waals interactions.

At the molecular level, the inhibition of carbonic anhydrase by this compound is a direct competitive process. The sulfonamide group, in its anionic form, mimics the transition state of the natural substrate (bicarbonate). By binding tightly to the zinc ion, it displaces the zinc-bound water molecule that is essential for the catalytic hydration of carbon dioxide. This occupation of a key position in the catalytic machinery effectively blocks the enzyme's function. The strength of this inhibition is directly related to the affinity of the inhibitor for the active site, which is a composite of the coordination to the zinc ion and the sum of all other non-covalent interactions.

In Vitro Enzyme Inhibition Assays and Kinetic Characterization Methodologies

The inhibitory potency of this compound against various carbonic anhydrase isoforms is quantified through in vitro enzyme inhibition assays. A common method is the stopped-flow CO₂ hydration assay. This technique measures the ability of the inhibitor to block the enzyme-catalyzed hydration of carbon dioxide.

In this assay, a solution of the purified enzyme is mixed with a CO₂-saturated solution in the presence of a pH indicator. The rate of the subsequent pH change is monitored spectrophotometrically. In the presence of an inhibitor like this compound, the rate of this reaction is reduced. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) can be determined. These values provide a quantitative measure of the inhibitor's potency.

Kinetic studies, such as Lineweaver-Burk plots, are used to determine the mechanism of inhibition. For sulfonamide-based inhibitors, these studies typically confirm a non-competitive or a mixed-type inhibition pattern with respect to the CO₂ substrate, which is consistent with the inhibitor binding to the zinc ion in the active site, a site distinct from the initial CO₂ binding pocket.

Table 2: Illustrative In Vitro Inhibition Data for a Representative Bromo-Sulfamoylbenzoate Inhibitor Against Human Carbonic Anhydrase Isoforms

| CA Isoform | Ki (nM) |

| hCA I | 75 |

| hCA II | 15 |

| hCA IX | 5 |

| hCA XII | 25 |

Scientific Data on this compound Remains Largely Unpublished

Despite its availability from chemical suppliers, a thorough review of publicly accessible scientific literature reveals a significant lack of published research on the solution behavior, thermodynamics, and crystallization science of the chemical compound this compound (CAS No. 74451-73-3). Consequently, a detailed analysis as per the requested scientific outline cannot be provided at this time.

Searches for specific data pertaining to the solvation dynamics, intermolecular forces, thermodynamic studies of dissolution, and advanced crystallization processes for this compound have not yielded any specific experimental results or theoretical studies. This indicates that such detailed physicochemical characterizations of this particular compound have likely not been published in mainstream scientific journals or databases.

While research exists for structurally related compounds, such as other sulfamoylbenzoate derivatives, the unique combination and position of the bromo and sulfamoyl groups on the benzoate ring of this specific molecule mean that data from analogues cannot be reliably extrapolated. Adhering to strict scientific accuracy, this report cannot substitute data from other compounds.

Currently, information from suppliers is limited to basic identifiers like CAS number and molecular formula, with solubility data explicitly listed as "not available" in some instances. The absence of published data prevents a detailed discussion on the following topics for this compound:

Exploration of Solvation Dynamics and Intermolecular Forces in Solution

Thermodynamic Studies of Dissolution and Solubility , including experimental methodologies and the application of thermodynamic models like the Modified Apelblat, NRTL, or Wilson models.

Advanced Studies in Solution Crystallization Processes , including investigations into polymorphism, crystal habit, crystal growth mechanisms, and the impact of impurities.

Further research and publication in peer-reviewed journals would be required to build the body of knowledge necessary to detail the specific chemical and physical properties of this compound.

Solution Behavior, Thermodynamics, and Crystallization Science

Abraham Model Correlations for Solute Transfer in Diverse Solvent Systems

The Abraham model is a widely used linear free energy relationship that describes the partitioning of a solute between two immiscible phases or the solubility of a gaseous solute in a liquid. The model uses a set of solute descriptors and complementary solvent parameters to predict a wide range of physicochemical and biological properties.

The fundamental equations of the Abraham model are:

For transfer from water to a solvent (log P): log P = c + eE + sS + aA + bB + vV

For transfer from the gas phase to a solvent (log K): log K = c + eE + sS + aA + bB + lL

Where:

P is the water-to-solvent partition coefficient.

K is the gas-to-solvent partition coefficient.

E is the solute excess molar refraction.

S is the solute dipolarity/polarizability.

V is the McGowan characteristic molecular volume.

L is the logarithm of the gas-to-hexadecane partition coefficient.

The lowercase letters (c, e, s, a, b, v, l ) are the solvent coefficients, which are determined by regression analysis of experimental data for a large number of solutes in a given solvent system.

A comprehensive search of the scientific literature did not yield specific Abraham model correlations or experimentally determined solute descriptors for Methyl 4-bromo-3-sulfamoylbenzoate . While studies have been conducted on structurally related compounds, such as other substituted benzoates and sulfonamides, direct data for this particular compound is not available in the reviewed sources.

For context, research on similar molecules illustrates how the Abraham model is applied. For instance, studies on various substituted benzoic acids and sulfonamides have determined their solute descriptors and used them to predict their transfer properties in different solvent systems. nih.govsouthampton.ac.ukmdpi.com These studies are crucial for understanding how different functional groups influence the solute's interaction with its environment, which is fundamental in fields like drug discovery and environmental science. researchgate.netwikipedia.org

The determination of Abraham model parameters for a new compound like this compound would require experimental measurements of its solubility and partitioning in a variety of well-characterized solvent systems. This would involve techniques such as spectrophotometry or gravimetric analysis to obtain accurate solubility data. nih.govmdpi.com Once sufficient experimental data is collected, multiple linear regression analysis is used to calculate the specific solute descriptors (E, S, A, B, V, and L).

Without these experimentally derived parameters for this compound, it is not possible to present specific data tables or detailed research findings on its solute transfer properties based on the Abraham model. Further experimental investigation is necessary to establish these crucial physicochemical parameters.

Future Directions and Emerging Research Frontiers

Rational Design and Synthesis of Novel Analogues and Derivatives with Enhanced Specificity

The rational design of new chemical entities based on the Methyl 4-bromo-3-sulfamoylbenzoate scaffold is a cornerstone of future research. This approach involves the strategic modification of the core structure to optimize its pharmacological properties. The primary goal is to enhance the specificity of these compounds for their biological targets, thereby increasing therapeutic efficacy while minimizing off-target effects.

Key strategies in the synthesis of novel analogues include:

Modification of the Benzoate (B1203000) Ring: Introducing or altering substituents on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile. These changes can affect how the molecule fits into the binding pocket of a target protein.

Ester Group Alteration: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of other esters or amides. This can impact the molecule's metabolic stability and pharmacokinetic profile.

One synthetic approach for creating novel analogues involves multi-step reactions starting from commercially available materials. For instance, a related compound, 4-[(4-bromophenyl)sulfonyl]benzoic acid, serves as a key intermediate in the synthesis of new N-acyl-L-valine derivatives. mdpi.com This process involves transforming the acid into its more reactive acyl chloride, which can then be coupled with various amino acids or other moieties to generate a library of diverse compounds. mdpi.com

| Structural Part | Modification Strategy | Potential Impact |

|---|---|---|

| Aromatic Ring | Introduction of different halogens or alkyl groups | Altered lipophilicity and target binding affinity |

| Sulfamoyl Group (-SO₂NH₂) | Alkylation or acylation of the nitrogen atom | Modified hydrogen bond donor/acceptor properties and solubility |

| Ester Group (-COOCH₃) | Conversion to other esters, amides, or carboxylic acid | Changes in pharmacokinetics and metabolic stability |

Computational Drug Discovery and Optimization Strategies for Related Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to accelerate the design and optimization of new drug candidates. For scaffolds like sulfamoylbenzoates, these strategies can predict molecular properties, simulate interactions with biological targets, and guide synthetic efforts toward the most promising compounds.

Key computational approaches include:

Scaffold-Based Generative Models: Advanced deep learning models, such as DeepScaffold, can generate novel molecules that retain a specific core structure, like the sulfamoylbenzoate scaffold. nih.govarxiv.org These models learn the chemical rules for adding atoms and bonds to a given core, allowing for the creation of vast virtual libraries of potential drug candidates. nih.govarxiv.org The generated compounds can be designed to have specific properties, such as improved docking scores against a target protein. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. By docking virtual libraries of sulfamoylbenzoate derivatives into the active site of a receptor, researchers can prioritize compounds with the highest predicted binding affinity for synthesis and biological testing.

Scaffold Hopping: When a particular scaffold is associated with undesirable properties, such as toxicity, computational methods can be used to identify new core structures that maintain the same spatial arrangement of key pharmacophoric features. biosolveit.de This "scaffold hopping" allows for the exploration of new chemical space while preserving the desired biological activity. biosolveit.de

These computational tools enable a more focused and efficient drug discovery process, reducing the time and cost associated with traditional trial-and-error approaches.

Exploration of Unconventional Biochemical Targets and Signaling Pathways

While sulfonamide-containing compounds have a long history of targeting well-known enzymes like carbonic anhydrase, future research will increasingly focus on exploring their potential to modulate unconventional biochemical targets and signaling pathways. nih.gov The structural versatility of the sulfonamide scaffold makes it a promising starting point for discovering inhibitors of novel targets implicated in a wide range of diseases. nih.gov

Emerging areas of investigation for sulfonamide-based compounds include:

Kinase Inhibition: Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The sulfamoylbenzoate scaffold could be elaborated to design specific kinase inhibitors.

Protease Inhibition: Proteases are involved in numerous physiological processes, and their inhibition is a valid therapeutic strategy for viral infections, cardiovascular diseases, and cancer.

Modulation of Transcription Factors: Targeting the complex protein-protein or protein-DNA interactions of transcription factors is a challenging but potentially rewarding area of drug discovery.

Janus Kinase (JAK)/STAT Pathway: The JAK/STAT signaling pathway is critical for immune responses, and its modulation by novel sulfonamide derivatives could lead to new treatments for autoimmune disorders and other inflammatory conditions. nih.gov

By screening libraries of this compound derivatives against a diverse panel of biological targets, researchers may uncover unexpected activities and open up new avenues for therapeutic intervention.

Integration of High-Throughput Screening with Advanced Computational Methodologies

High-Throughput Screening (HTS) is a powerful technology that enables the rapid testing of hundreds of thousands of chemical compounds against a specific biological target. bmglabtech.comevotec.com This process, which leverages robotics, automation, and miniaturization, is a cornerstone of modern hit identification in drug discovery. bmglabtech.comjapsonline.com The integration of HTS with the computational strategies discussed previously creates a synergistic workflow that can significantly enhance the efficiency of finding new lead compounds.

The integrated discovery process typically follows these steps:

Virtual Screening: A large virtual library of sulfamoylbenzoate derivatives is first screened computationally against a target of interest. This step uses methods like molecular docking to filter out compounds with low predicted affinity, creating a smaller, more focused list of candidates.

HTS Campaign: The prioritized compounds from the virtual screen are then subjected to a physical HTS assay. bmglabtech.com This involves automated testing of the compounds' biological activity in miniaturized formats, such as 384- or 1536-well plates. chemcopilot.com

Hit Identification and Confirmation: Data from the HTS campaign is analyzed to identify "hits"—compounds that show the desired activity against the target. bmglabtech.com These hits are then re-tested to confirm their activity and rule out false positives.

Lead Optimization: Confirmed hits serve as the starting point for further medicinal chemistry efforts, where their structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties, often guided by further computational modeling.

This integrated approach allows researchers to efficiently navigate vast chemical spaces, combining the predictive power of computational models with the empirical validation of HTS to accelerate the discovery of the next generation of therapeutics based on the this compound scaffold.

Q & A

Q. Key Considerations :

- Monitor reaction temperature to avoid over-bromination.

- Confirm regioselectivity via NMR (¹H/¹³C) and LC-MS .

Basic: How should this compound be characterized spectroscopically?

Answer:

A combination of techniques ensures structural validation:

- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm, split due to bromine and sulfamoyl groups) and the methyl ester singlet (δ ~3.9 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~168 ppm, aromatic carbons (110–140 ppm), and methyl ester (52 ppm).

- IR Spectroscopy : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and ester (C=O at ~1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Exact mass calculation for C₈H₇BrNO₄S (M⁺: ~308.93 g/mol) .

Q. Example :

- Sulfamoyl N–H donors may form chains (C(4) motif) with ester carbonyl acceptors, influencing solubility and melting point.

Advanced: What challenges arise in optimizing bromination regioselectivity and yield?

Answer:

- Regioselectivity Issues : Electron-withdrawing sulfamoyl groups direct bromine to the para position, but steric hindrance or competing substituents (e.g., methyl) may lead to byproducts. Use low-temperature (0–5°C) bromination with FeCl₃ to enhance para selectivity .

- Yield Optimization :

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- NMR Discrepancies : If aromatic splitting patterns conflict with expected regiochemistry, use NOESY or COSY to confirm proximity of protons.

- Mass Spectrometry Ambiguity : Isotopic peaks from bromine (¹⁹Br/⁸¹Br, 1:1 ratio) must align with calculated patterns; deviations suggest impurities .

- Crystallographic Validation : Compare experimental X-ray data (ORTEP-3 visualization) with DFT-optimized structures to confirm bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.